Cas no 4380-55-6 (Deltacortinene Acetate)

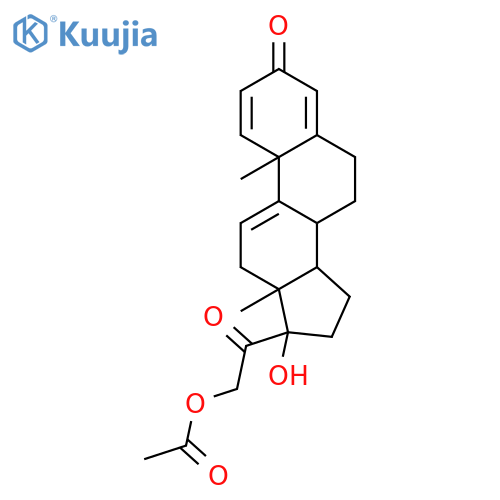

Deltacortinene Acetate structure

商品名:Deltacortinene Acetate

Deltacortinene Acetate 化学的及び物理的性質

名前と識別子

-

- Deltacortinene Acetate

- DELTACORTINENE ACETATE (PREDISOLONE ACETATE IMPURITY)

- pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate

- 21-ACETOXY-17-HYDROXY-1,4,9(11)-PREGNATRIEN-3,20-DIONE

- [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate; 21-Acetoxy-17a-hydroxypregna-1,4,9(11)-triene-3,20-dione;

- 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate

- TTA4SP1HRQ

- 17-hydroxy-3,20-dioxopregna-1,4,9 (11)-trien-21-yl acetate

- SCHEMBL10414458

- SBUSWJGDMXBNFJ-GACAOOTBSA-N

- 1,4,9(11)-Pregnatriene-3,20-dione, 21-acetoxy-17-hydroxy-

- 21-Acetoxy-17alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione

- 4380-55-6

- PREDNISOLONE ACETATE IMPURITY E [EP IMPURITY]

- 21-(Acetyloxy)-17-hydroxypregna-1,4,9(11)-triene-3,20-dione

- 21-ACETOXY-17.ALPHA.-HYDROXYPREGNA-1,4,9(11)-TRIENE-3,20-DIONE

- 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate #

- Prednisolone acetate impurity E [EP]

- UNII-TTA4SP1HRQ

- AKOS032430349

-

- インチ: InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1

- InChIKey: SBUSWJGDMXBNFJ-GACAOOTBSA-N

- ほほえんだ: CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O

計算された属性

- せいみつぶんしりょう: 384.19400

- どういたいしつりょう: 384.19367399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 849

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 80.67000

- LogP: 3.07770

Deltacortinene Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D230755-500mg |

Deltacortinene Acetate |

4380-55-6 | 500mg |

$ 1777.00 | 2023-09-08 | ||

| A2B Chem LLC | AG23629-500mg |

Deltacortinene Acetate (Predisolone Acetate IMpurity) |

4380-55-6 | 500mg |

$1822.00 | 2024-04-20 | ||

| TRC | D230755-50mg |

Deltacortinene Acetate |

4380-55-6 | 50mg |

$ 227.00 | 2023-09-08 | ||

| A2B Chem LLC | AG23629-50mg |

Deltacortinene Acetate (Predisolone Acetate IMpurity) |

4380-55-6 | 50mg |

$338.00 | 2024-04-20 |

Deltacortinene Acetate 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

4380-55-6 (Deltacortinene Acetate) 関連製品

- 2920-86-7(Prednisolone hemisuccinate)

- 50-04-4(Cortisone acetate)

- 52-21-1(prednisolone acetate)

- 1107-99-9(Prednisolone Pivalate)

- 2921-57-5(Methylprednisolone succinate)

- 2203-97-6(Hydrocortisone hemisuccinate)

- 125-10-0(Prednisone Acetate)

- 630-56-8(Hydroxyprogesterone caproate)

- 1106-03-2(Meprednisone Acetate)

- 50-03-3(Hydrocortisone acetate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量